molecular formula C6H7ClN2O2 B1354377 6-Chloro-5-ethyluracil CAS No. 20295-24-3

6-Chloro-5-ethyluracil

Cat. No.: B1354377
CAS No.: 20295-24-3
M. Wt: 174.58 g/mol
InChI Key: FGJRVKJHXCITAA-UHFFFAOYSA-N
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Description

6-Chloro-5-ethyluracil is a chemical compound with the molecular formula C6H7ClN2O2 . It has an average mass of 174.585 Da and a mono-isotopic mass of 174.019608 Da .


Synthesis Analysis

The synthesis of this compound and its analogs has been described in several methods. One of the methods involves the use of 5-alkyl-6-chlorouracil as a starting compound .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C6H7ClN2O2 . Detailed structural analysis can be performed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various tools like the interactive chemical reaction platform, SCAN . It offers a chemical reaction path network database, visualization, and network analysis tools .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed based on its molecular structure . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Pyrimidine Series Research

6-Chloro-5-ethyluracil is a compound related to the pyrimidine series. Glushkov, Ivin, and Sochilin (1971) examined reactions involving similar pyrimidine compounds, showing the complexity and potential of these compounds in chemical transformations, which might have implications in various fields of scientific research (Glushkov, Ivin, & Sochilin, 1971).

Antitumor Activities

A study by Okada, Nakano, and Miyake (1981) highlights the synthesis of compounds closely related to this compound, demonstrating their potential in exploring antitumor activities. This suggests that derivatives of this compound may also have significant applications in cancer research (Okada, Nakano, & Miyake, 1981).

Anti-HIV-1 Activity

Research by Danel et al. (1996) on 6-Benzyl-5-ethyluracil analogues, including compounds similar to this compound, showed promising anti-HIV-1 activity. This indicates the potential of this compound derivatives in virological research and drug development (Danel et al., 1996).

Antioxidant Properties

Grabovskii et al. (2018) explored the synthesis and antioxidant activity of derivatives similar to this compound. Their findings indicate the potential of these compounds in antioxidant research, which could have broad implications in pharmacology and biochemistry (Grabovskii et al., 2018).

Molluscicidal Properties

El-bayouki and Basyouni (1988) investigated thiazolo[5,4-d]pyrimidines with properties similar to this compound, demonstrating their molluscicidal properties. This suggests potential applications in agricultural chemistry or pest control (El-bayouki & Basyouni, 1988).

HIV Activity

Research by Goudgaon, McMillan, and Schinazi (1992) on 6-phenylselenenyl analogues, closely related to this compound, indicated their activity against HIV-1 and HIV-2. This underscores the relevance of such compounds in researching infectious diseases (Goudgaon, McMillan, & Schinazi, 1992).

Biofunctional Properties

A 2021 study by Kumar et al. revealed the synthesis of copper complexes using 6-chloro-3-methyluracil, a compound similar to this compound, exhibiting antibacterial and antioxidant activities. This research highlights potential applications in the development of new bioactive compounds (Kumar et al., 2021).

Synthesis and Structural Studies

Singh et al. (2006) conducted synthesis and X-ray structural studies on pyrimidin-2,4-dione and 2-thioxo-1H-pyrimidin-4-one bearing a moiety similar to chloroethyl, found in this compound, providing insights into the structural properties of these compounds (Singh et al., 2006).

Mechanism of Action

Target of Action

6-Chloro-5-ethyluracil is a derivative of uracil, a pyrimidine analog. The primary targets of uracil derivatives are vital enzymes responsible for DNA biosynthesis such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), thymidine phosphorylase (TPase), and reverse transcriptase (RTase) . These enzymes play crucial roles in DNA replication and repair, and their inhibition can lead to cell death, particularly in rapidly dividing cells like cancer cells .

Mode of Action

For instance, 5-fluorouracil, another uracil derivative, is known to bind the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in DNA synthesis and repair, given its similarity to other uracil derivatives. By inhibiting key enzymes in these pathways, the compound can disrupt DNA replication and repair, leading to cell death . .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds like 5-fluorouracil, it can be inferred that the compound might have rapid distribution and elimination, with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of the compound in the liver . .

Result of Action

The molecular and cellular effects of this compound are likely to involve disruption of DNA synthesis and repair, leading to cell death. This is due to the compound’s inhibition of key enzymes involved in these processes . .

Properties

IUPAC Name

6-chloro-5-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h2H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJRVKJHXCITAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474027
Record name 6-Chloro-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20295-24-3
Record name 6-Chloro-5-ethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 6-chloro-5-ethyluracil in the formation of the described crystals?

A1: In the studied crystals, this compound acts as an anion. It interacts with the 4-phenylpiperazin-1-ium cation through a network of hydrogen bonds. Specifically, the N—H groups of the cation form hydrogen bonds with the oxygen atoms (N—H⋯O) and nitrogen atom (N—H⋯N) of the this compound anion. [] This hydrogen bonding network contributes to the overall crystal packing and stability. In the case of salt (I), two independent this compound anions and two 1-phenylpiperazine cations are present in the asymmetric unit. [] This complex arrangement highlights the role of molecular interactions in defining the crystal structure.

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